molecular formula C6H16NO3S+ B14408625 Triethyl(sulfo)ammonium CAS No. 81430-42-4

Triethyl(sulfo)ammonium

Cat. No.: B14408625
CAS No.: 81430-42-4
M. Wt: 182.26 g/mol
InChI Key: AHILOSUFDJRLJY-UHFFFAOYSA-O
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Description

Triethyl(sulfo)ammonium is a compound that belongs to the class of protic ionic liquids. These are salts that are liquid at relatively low temperatures, typically below 100°C. This compound is formed by the combination of triethylamine and sulfuric acid, resulting in a sulfate anion and a triethylammonium cation. This compound is known for its excellent ionic conductivity and is used in various electrochemical applications .

Preparation Methods

The synthesis of triethyl(sulfo)ammonium involves a straightforward reaction between triethylamine and sulfuric acid. The reaction is typically carried out by adding sulfuric acid to triethylamine under controlled conditions to ensure complete proton transfer. The reaction can be represented as follows:

H2SO4+N(C2H5)3N(C2H5)3H++HSO4\text{H}_2\text{SO}_4 + \text{N}(\text{C}_2\text{H}_5)_3 \rightarrow \text{N}(\text{C}_2\text{H}_5)_3\text{H}^+ + \text{HSO}_4^- H2​SO4​+N(C2​H5​)3​→N(C2​H5​)3​H++HSO4−​

The product is then purified using techniques such as 1H NMR and FT-IR spectroscopy to confirm its structure and composition. Industrial production methods may involve similar processes but on a larger scale, with additional steps for purification and quality control .

Chemical Reactions Analysis

Triethyl(sulfo)ammonium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized, leading to the formation of oxide layers on electrode surfaces.

    Substitution: It can participate in substitution reactions, where the sulfate anion can be replaced by other anions under suitable conditions.

    Reduction: The compound can also undergo reduction reactions, although these are less common compared to oxidation and substitution.

Common reagents used in these reactions include strong acids and bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Triethyl(sulfo)ammonium has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which triethyl(sulfo)ammonium exerts its effects is primarily through its ionic conductivity. The compound dissociates into its constituent ions, which can then participate in various electrochemical processes. The sulfate anion and triethylammonium cation interact with molecular targets and pathways involved in these processes, facilitating reactions such as oxidation and reduction .

Comparison with Similar Compounds

Triethyl(sulfo)ammonium can be compared with other similar compounds, such as:

  • 3-methyl-1-sulfo-1H-imidazol-3-ium chloride
  • 1,3-disulfo-1H-imidazol-3-ium chloride
  • This compound chloride

These compounds share similar properties, such as being ionic liquids with high ionic conductivity and low melting points. this compound is unique in its specific combination of triethylamine and sulfuric acid, which gives it distinct electrochemical properties and applications .

Properties

IUPAC Name

triethyl(sulfo)azanium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO3S/c1-4-7(5-2,6-3)11(8,9)10/h4-6H2,1-3H3/p+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHILOSUFDJRLJY-UHFFFAOYSA-O
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](CC)(CC)S(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16NO3S+
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80709221
Record name Triethyl(sulfo)ammonium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80709221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81430-42-4
Record name Triethyl(sulfo)ammonium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80709221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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